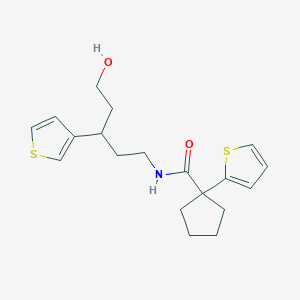

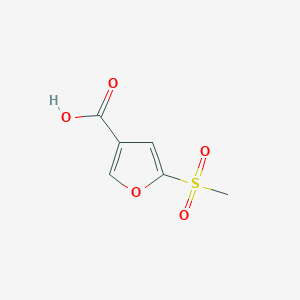

![molecular formula C20H23N3O6S2 B2766020 Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877655-99-7](/img/structure/B2766020.png)

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a complex organic compound. It contains a 3,4-dimethoxyphenyl group, which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . In one method, a reaction flask was loaded with 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride. The mixture was cooled to 0°C under nitrogen protection, and EDCIHCl was added. After stirring for 30 minutes, the mixture was allowed to warm to room temperature and stirred for 24 hours. The reaction mixture was then washed with hydrochloric acid, sodium bicarbonate solution, and saturated common salt, and dried over anhydrous sodium sulfate .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization : A study illustrates the treatment of alpha-(methylthio)acetamides leading to erythrinanes, highlighting the essential role of a methylthio group for the formation of complex structures, potentially relevant for understanding the reactivity of thieno[3,2-d]pyrimidin derivatives (Shiho Chikaoka et al., 2003).

Antimicrobial Activity of Pyrimidinone Derivatives : Research on the synthesis of pyrimidinones and oxazinones fused with thiophene rings using specific starting materials demonstrates antimicrobial applications. These compounds showed good antibacterial and antifungal activities, which could hint at the bioactive potential of related thieno[3,2-d]pyrimidin structures (A. Hossan et al., 2012).

Synthesis and Transformations of Ethyl (Z)-2 Compounds : The prepared ethyl (Z)-2 compounds from specific isoindol derivatives and their reactions with various nucleophiles to yield pyrimidinones and other cyclic compounds provide insights into the synthetic versatility of compounds with similar structural features (D. Bevk et al., 2001).

Chemical Structure and Properties

Crystal Structure Analysis : The study on the crystal structure of a covalently hydrated thiazacyclazine derivative sheds light on the structural determination and molecular geometry of complex heterocyclic compounds, which could be valuable for the structural analysis of Ethyl 2-(2- compounds (E. Campaigne et al., 1979).

Ultrasonic-assisted Synthesis : The efficient synthesis of thiazolo[3,2-a]pyrimidine derivatives under ultrasonic irradiation demonstrates innovative methods for synthesizing complex heterocycles, potentially applicable to the synthesis of related compounds (A. Darehkordi & Somayeh Ghazi, 2015).

Propriétés

IUPAC Name |

ethyl 2-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S2/c1-4-29-17(25)10-21-16(24)11-31-20-22-13-7-8-30-18(13)19(26)23(20)12-5-6-14(27-2)15(9-12)28-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWACIPCBDBHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

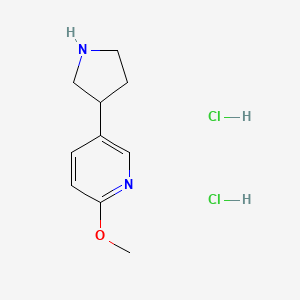

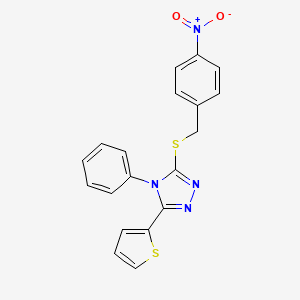

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2765945.png)

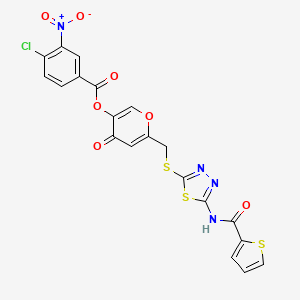

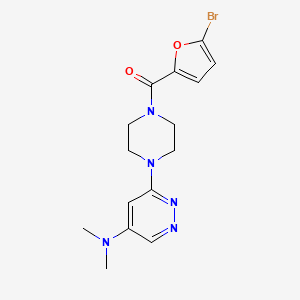

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

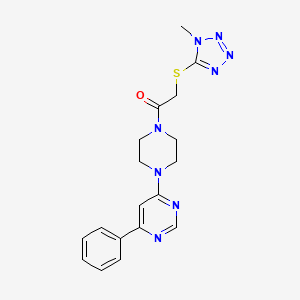

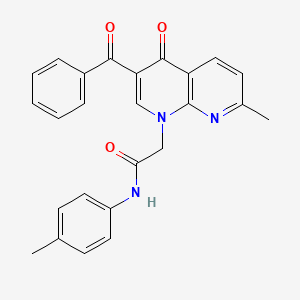

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)

![(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2765955.png)

![2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2765957.png)